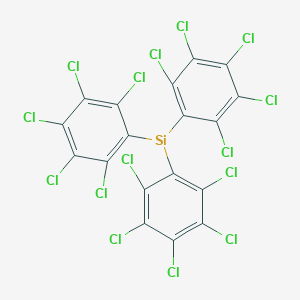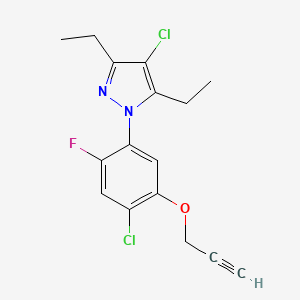![molecular formula C18H32O2Si B14315712 2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol CAS No. 106693-79-2](/img/structure/B14315712.png)
2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol is an organic compound that belongs to the class of alkylated phenols. It is characterized by the presence of two tert-butyl groups, an ethoxy(dimethyl)silyl group, and a phenolic hydroxyl group. This compound is known for its antioxidant properties and is used in various industrial applications to prevent the degradation of materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol typically involves the alkylation of phenol derivatives. One common method is the alkylation of 2,4-di-tert-butylphenol with ethoxy(dimethyl)silyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The ethoxy(dimethyl)silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol has several scientific research applications:
Chemistry: Used as an antioxidant to prevent the oxidation of sensitive compounds in chemical reactions.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in preventing oxidative damage in cells and tissues.
Industry: Used as a stabilizer in polymers, fuels, and lubricants to prevent degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Di-tert-butylphenol: Similar structure but lacks the ethoxy(dimethyl)silyl group.
2,6-Di-tert-butylphenol: Another alkylated phenol with antioxidant properties.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.
Uniqueness
2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol is unique due to the presence of the ethoxy(dimethyl)silyl group, which enhances its lipophilicity and allows it to interact more effectively with lipid membranes. This makes it particularly useful in applications where protection of lipid-containing materials is essential.
Propriétés
| 106693-79-2 | |
Formule moléculaire |
C18H32O2Si |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
2,4-ditert-butyl-6-[ethoxy(dimethyl)silyl]phenol |
InChI |
InChI=1S/C18H32O2Si/c1-10-20-21(8,9)15-12-13(17(2,3)4)11-14(16(15)19)18(5,6)7/h11-12,19H,10H2,1-9H3 |
Clé InChI |
SBSHEHAIBBEOBE-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


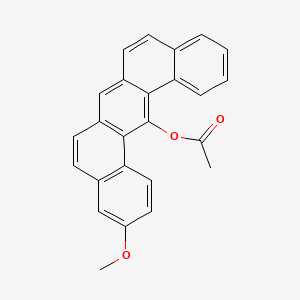
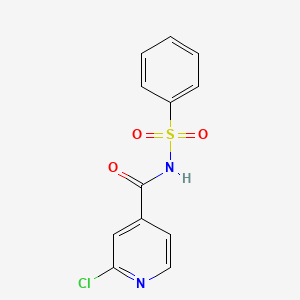


![2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole](/img/structure/B14315660.png)
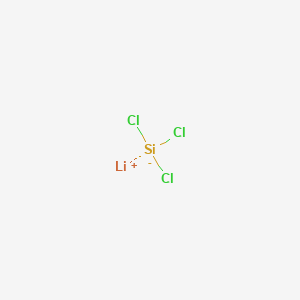
![2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14315670.png)
